
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Mechanism of Action
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide binds to the PAK4 protein, inhibiting its activity and preventing it from promoting cancer cell growth. This mechanism is thought to be selective for cancer cells, as normal cells do not rely on PAK4 for their survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth in animal models. However, the compound has not been extensively studied in humans, and its effects on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its specificity for PAK4 and its ability to inhibit cancer cell growth. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in experimental settings.
Future Directions
There are several potential directions for future research on N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Further preclinical studies to investigate the compound's efficacy and safety in animal models.
2. Clinical trials to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in humans.
3. Studies to investigate the potential of combining N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy.
4. Development of new analogs or derivatives of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with improved properties or activity.
5. Investigation of the role of PAK4 in other diseases or physiological processes, and the potential of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide or related compounds as therapeutic agents in these contexts.
In conclusion, N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action has been extensively studied, and preclinical studies have shown promising results. However, further research is needed to fully understand the compound's effects and potential applications.
Scientific Research Applications
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential as a cancer treatment, particularly in the context of solid tumors. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein, known as PAK4, which is involved in cell proliferation and survival.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-9(6-17(2)16-7)12(18)15-11-4-3-8(13)5-10(11)14/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOFXSBQOWLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



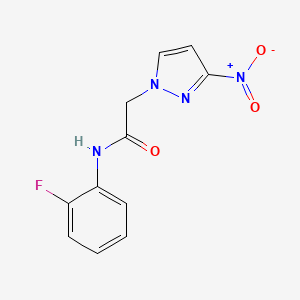
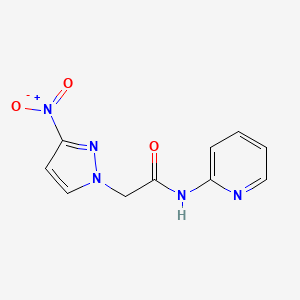

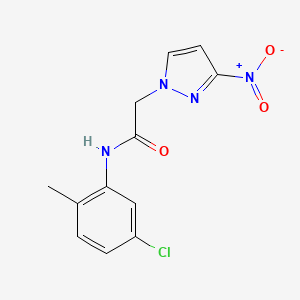
![4-{[(4-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747341.png)

![3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
![2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
![2-ethoxy-5-[(isopropylamino)sulfonyl]benzamide](/img/structure/B3747363.png)
![3-amino-5-chloro-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747373.png)
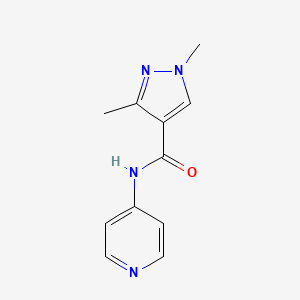

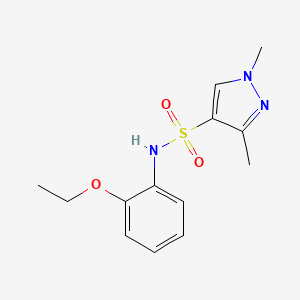
![ethyl 6-bromo-1-cyclohexyl-2-[(dimethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B3747399.png)